Desmethyldoxepin Hydrochloride: Structural Characterization, Synthesis, and Analytical Methodologies
Desmethyldoxepin Hydrochloride: Structural Characterization, Synthesis, and Analytical Methodologies
Executive Summary
Desmethyldoxepin hydrochloride, frequently referred to in literature as nordoxepin hydrochloride, is the primary pharmacologically active metabolite of the tricyclic antidepressant (TCA) doxepin[1]. Generated in vivo via hepatic N-demethylation, this secondary amine plays a critical role in the prolonged therapeutic efficacy of the parent drug by potently inhibiting the reuptake of norepinephrine and serotonin[2]. This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, synthetic pathways, and analytical characterization protocols essential for researchers and drug development professionals working with desmethyldoxepin standards.
Physicochemical Profiling & Structural Dynamics
Desmethyldoxepin hydrochloride is characterized by a dibenzo[b,e]oxepin central tricyclic ring system. Unlike its parent compound doxepin, which possesses a tertiary amine, desmethyldoxepin contains a secondary amine terminal group[1].
A critical structural feature of this molecule is the exocyclic double bond at the C11 position, which locks the compound into two distinct geometric isomers: the E (trans) and Z (cis) configurations[3]. In pharmacological contexts, the Z-isomer is generally recognized as the more potent inhibitor of monoamine reuptake, making the quantification of the E/Z ratio a critical quality attribute during synthesis and formulation.
Table 1: Physicochemical and Structural Properties
| Parameter | Specification |
| IUPAC Name | (3E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride |
| Common Synonyms | Nordoxepin hydrochloride, Nordoxin, Desmethyldoxepin HCl |
| CAS Registry Number | 2887-91-4 |
| Molecular Formula | C₁₈H₁₉NO • HCl (or C₁₈H₂₀ClNO) |
| Molecular Weight | 301.81 g/mol |
| Topological Polar Surface Area (TPSA) | 21.3 Ų |
| Solubility Profile | DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~15 mg/mL |
Data supported by references[4],[5],[1], and[6].
Metabolic Pathway and Pharmacological Significance
Upon oral administration, doxepin undergoes extensive first-pass metabolism in the liver. Cytochrome P450 enzymes, primarily CYP2C19 and CYP2D6, catalyze the oxidative N-demethylation of the tertiary amine, stripping a methyl group to yield the active secondary amine, desmethyldoxepin[1].
Hepatic CYP450-mediated N-demethylation pathway of doxepin to desmethyldoxepin.
Synthesis Protocol: Controlled N-Demethylation of Doxepin
To synthesize high-purity desmethyldoxepin hydrochloride for use as an analytical standard, a controlled chemical N-demethylation of doxepin hydrochloride is performed. The following protocol utilizes a highly specific protection-deprotection strategy to ensure high yield while preserving the integrity of the exocyclic double bond[2].
Step-by-Step Methodology:
1. Acylation and Protection (TROC-Cl Addition):
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Procedure: Dissolve 10 g (0.032 mol) of doxepin hydrochloride in 180 mL of anhydrous dichloromethane (DCM). Chill the reaction vessel in an ice-water bath. Add 4.86 g of triethylamine, followed by the dropwise addition of 10.06 g of 2,2,2-trichloroethyl chloroformate (TROC-Cl). Stir for 2.5 hours[2].
-
Causality: TROC-Cl acts as a selective demethylating agent, displacing the N-methyl group to form a TROC-protected secondary amine carbamate. Triethylamine is critical here as an organic base; it neutralizes the hydrochloric acid byproduct, driving the equilibrium forward and preventing the acidic degradation of the sensitive oxepin ring.
2. Deprotection (Zinc-Mediated Cleavage):
-
Procedure: Isolate the intermediate and dissolve it in a weak acid medium, such as glacial acetic acid. Add activated zinc powder (mass ratio of zinc to doxepin HCl approx. 1.5–3.5:1) and stir at 20–60°C for 1 to 3 hours[2].
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Causality: The Zn/AcOH system provides highly specific reductive cleavage of the 2,2,2-trichloroethoxycarbonyl group. This mild condition is deliberately chosen because harsher hydrolysis methods (e.g., strong base or acid reflux) would risk isomerizing or cleaving the exocyclic C=C double bond, thereby altering the E/Z isomeric ratio.
3. Salt Formation:
-
Procedure: Filter out the zinc salts, extract the free base desmethyldoxepin into ethyl acetate or isopropanol, and introduce saturated HCl gas[2].
-
Causality: Converting the free secondary amine into its hydrochloride salt drastically improves the compound's aqueous solubility and oxidative stability, making it suitable for long-term storage and pharmaceutical formulation[4],[1].
Analytical Characterization & Validation (RP-HPLC)
To validate the purity and quantify the E/Z isomeric ratio of the synthesized desmethyldoxepin hydrochloride, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard[7],.
Step-by-Step Methodology:
1. Stationary Phase Selection:
-
Procedure: Utilize a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[7].
-
Causality: The highly hydrophobic octadecyl carbon chain (C18) provides optimal retention for the lipophilic dibenzoxepin ring system, allowing sufficient theoretical plates to resolve the closely eluting E and Z isomers.
2. Mobile Phase Optimization:
-
Procedure: Prepare an isocratic mobile phase consisting of Methanol : Acetonitrile : Aqueous Buffer (40:30:30, v/v/v). The buffer should contain an ion-pairing agent (e.g., octane-1-sulfonic acid) adjusted to pH 2.5[7],.
-
Causality: Secondary amines like desmethyldoxepin are prone to severe peak tailing due to secondary interactions with residual silanols on the silica support. The acidic pH ensures the amine is fully protonated, while the ion-pairing agent neutralizes the charge, significantly improving peak symmetry and chromatographic resolution.
3. Detection and Quantification:
-
Procedure: Set the UV detector to 254 nm and maintain a flow rate of 0.5 mL/min[7].
-
Causality: The conjugated aromatic system of the dibenzoxepin core exhibits strong UV absorbance in the 250–280 nm range, ensuring a high signal-to-noise ratio and establishing a low limit of quantification (LOQ)[7].
Step-by-step RP-HPLC analytical workflow for the characterization of desmethyldoxepin.
References
-
Shimadzu Chemistry & Diagnostics. Nordoxepin hydrochloride salt | 2887-91-4 | Metabolites. Available at:[Link]
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Pharmaffiliates. CAS No : 2887-91-4 | Product Name : Nordoxepin Hydrochloride (E/Z Mixture). Available at: [Link]
-
PubChem. Desmethyldoxepin hydrochloride, (E)- | C18H20ClNO | CID 6506545. Available at: [Link]
- Google Patents. CN112159385A - Synthesis method of demethylated doxepin hydrochloride.
-
ResearchGate. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ANALYSIS OF DOXEPIN HYDROCHLORIDE. Available at: [Link]
-
Human Journals. Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. Available at:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. CN112159385A - Synthesis method of demethylated doxepin hydrochloride - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. Desmethyldoxepin hydrochloride, (E)- | C18H20ClNO | CID 6506545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
